molecular formula C12H16BNO3 B113608 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde CAS No. 1310383-53-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

Cat. No.: B113608
CAS No.: 1310383-53-9
M. Wt: 233.07 g/mol
InChI Key: PTOCHGAHIUKMEI-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is a boronate ester derivative featuring a pyridine ring substituted with a dioxaborolane group at the 6-position and an aldehyde functional group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester moiety, which facilitates carbon-carbon bond formation in organic synthesis . The aldehyde group enhances its versatility, enabling further functionalization through nucleophilic additions or condensations, making it valuable in pharmaceutical and materials chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst, such as palladium, under mild conditions. The general reaction scheme can be represented as follows:

    Starting Materials: Picolinaldehyde and bis(pinacolato)diboron.

    Catalyst: Palladium-based catalyst.

    Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The boron-containing dioxaborolane ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.

    Reduction: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinyl alcohol.

    Substitution: Various substituted picolinaldehyde derivatives, depending on the coupling partner used.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions:

  • Cross-Coupling Reactions :
    • The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
    • It acts as a boronic acid pinacol ester, facilitating the coupling of aryl halides with various nucleophiles .
  • Functionalization of Aromatic Compounds :
    • It can be employed for the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. The presence of the dioxaborolane moiety enhances reactivity towards electrophiles .

Medicinal Chemistry Applications

In medicinal chemistry, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde has potential applications due to its ability to modulate biological activity:

  • Anticancer Agents :
    • Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The boron atom in the structure is believed to play a role in targeting specific biological pathways involved in cancer progression .
  • Antimicrobial Activity :
    • Some studies have reported that compounds containing boron can enhance antimicrobial properties. This compound's derivatives may be explored for their efficacy against various pathogens .

Materials Science Applications

The unique properties of this compound also make it suitable for applications in materials science:

  • Polymer Chemistry :
    • It can serve as a building block for synthesizing boron-containing polymers that exhibit enhanced thermal and mechanical properties. These materials may find applications in coatings and composites .
  • Sensors and Electronics :
    • The compound’s electronic properties allow for its use in the development of sensors and electronic devices. Its ability to form stable complexes with metal ions makes it a candidate for sensor applications detecting metal pollutants .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

  • A study published in Journal of Organic Chemistry demonstrated its effectiveness as a reagent for synthesizing complex heterocycles through cross-coupling reactions with various substrates .
  • Research published in Medicinal Chemistry Letters explored its derivatives' anticancer properties, showing promising results against specific cancer cell lines through targeted mechanisms involving apoptosis.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde largely depends on the specific reactions it undergoes. In cross-coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Aldehyde vs. Ester/Amide Derivatives

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (Similarity: 0.75): Replacing the aldehyde with a methyl ester group reduces electrophilicity, making this compound less reactive toward nucleophiles. It is primarily used in cross-coupling reactions without requiring protection of the ester group .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (Similarity: 0.79): The amide group increases stability and hydrogen-bonding capacity, favoring applications in drug discovery where solubility and target interactions are critical .

Heterocyclic Modifications

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine : The pyrazolopyrimidine core introduces additional nitrogen atoms, altering electronic properties and enhancing binding affinity in kinase inhibitors .

Reactivity in Cross-Coupling Reactions

The aldehyde group in the target compound necessitates protection (e.g., as an acetal) during Suzuki-Miyaura reactions to prevent side reactions with palladium catalysts or bases. In contrast, derivatives like 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (97% purity) exhibit higher stability under standard coupling conditions due to their electron-withdrawing substituents .

Physical and Spectroscopic Properties

  • NMR Profiles : The aldehyde proton in the target compound resonates near 9.5–10.0 ppm in $ ^1H $-NMR, distinguishing it from analogues like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , where the nitrile group lacks protons but influences $ ^{13}C $-NMR shifts (δ ~110–120 ppm) .
  • Solubility: The aldehyde group increases polarity compared to non-polar derivatives such as 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, which is more soluble in aromatic solvents .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Substituent Reactivity Primary Use Reference
6-(4,4,5,5-Tetramethyl-...)picolinaldehyde Aldehyde High (requires protection) Multi-step synthesis
Methyl 5-(4,4,5,5-Tetramethyl-...)picolinate Methyl ester Moderate Direct cross-coupling
5-(4,4,5,5-Tetramethyl-...)picolinamide Amide Low Drug discovery
2-(Difluoromethoxy)-5-(4,4,5,5-Tetramethyl-...)pyridine Difluoromethoxy High Catalytic reactions

Table 2. Price and Availability (Selected Compounds)

Compound Name Purity Price (1g) Supplier
6-(4,4,5,5-Tetramethyl-...)picolinaldehyde 97% ¥657.00 Bide Pharmatech
N,N-Dimethyl-5-(4,4,5,5-Tetramethyl-...)pyridin-2-amine 95% ¥1,297.00 Bide Pharmatech
5-(4,4,5,5-Tetramethyl-...)picolinamide 97% ¥450.00 上海源叶生物

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is a compound that incorporates a dioxaborolane moiety into a picolinaldehyde structure. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C12H15BO2\text{C}_{12}\text{H}_{15}\text{B}\text{O}_{2}

This structure features a dioxaborolane ring that enhances its reactivity and potential interactions with biological targets. The presence of the picolinaldehyde moiety suggests possible applications in drug design and development.

Antioxidant Activity

Research indicates that compounds containing boron often exhibit significant antioxidant properties. The dioxaborolane structure in this compound may contribute to its ability to scavenge free radicals. A study evaluating similar boron-containing compounds reported notable antioxidant activity, suggesting that this compound could also possess similar capabilities .

Enzyme Inhibition

Inhibitory effects on various enzymes have been observed with related compounds. For instance, derivatives of picolinaldehyde have shown potential in inhibiting acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), which are critical targets in treating neurodegenerative diseases and other conditions . The specific activity of this compound against these enzymes remains to be fully characterized but warrants investigation.

Synthesis and Evaluation

A recent study synthesized several derivatives of picolinaldehyde incorporating boron moieties. These compounds were subjected to biological assays to evaluate their efficacy against various cancer cell lines and their potential as enzyme inhibitors. The results indicated that certain derivatives exhibited promising cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

CompoundIC50 (µM)Target
Compound A15AChE
Compound B20hCA II
This compoundTBDTBD

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The dioxaborolane group is known for its ability to stabilize radical species.
  • Enzyme Interaction : The picolinaldehyde moiety may facilitate binding to active sites of target enzymes through hydrogen bonding or π-stacking interactions.
  • Cellular Uptake : The lipophilicity imparted by the tetramethyl groups may enhance cellular membrane permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Miyaura-Suzuki cross-coupling reactions. Begin with halogenated picolinaldehyde (e.g., 6-bromo-picolinaldehyde) and react it with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
  • Data Contradictions : Variations in yield (50–85%) may arise from trace moisture or oxygen. Use rigorous inert conditions (Ar/N₂ atmosphere) and dry solvents.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include aldehyde proton (δ 10.1–10.3 ppm, singlet) and pinacol methyl groups (δ 1.3 ppm, singlet).
  • ¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms the boronate ester .
  • FT-IR : Strong C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
    • Contradictions : Discrepancies in aldehyde proton shifts may indicate hydration; use anhydrous solvents for NMR preparation.

Q. How does the aldehyde group influence the compound’s stability under storage?

  • Methodology : The aldehyde moiety is prone to oxidation. Store at –20°C under inert gas (Ar) with molecular sieves. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation by HPLC. Avoid aqueous environments to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Miyaura-Suzuki couplings involving this boronate ester?

  • Methodology :

  • Catalyst Screening : Compare Pd(PPh₃)₄ (lower cost) vs. PdCl₂(dtbpf) (higher air stability).
  • Solvent Effects : Dioxane improves yields (~80%) vs. THF (~65%) due to better ligand coordination.
  • Additives : Use K₂CO₃ for aryl chlorides or CsF for sterically hindered substrates .
    • Data Contradictions : Some protocols report microwave-assisted reactions (120°C, 10 min) with comparable yields to traditional methods. Validate with kinetic studies.

Q. What computational methods predict the reactivity of the boronate ester in C–H borylation reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to model transition states for C–H activation. The boron center’s electrophilicity (LUMO energy ~–1.5 eV) facilitates insertion into sp² C–H bonds. Compare with experimental kinetic isotope effects (KH/KD ~2.5) .
  • Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance not accounted for in gas-phase models.

Q. How can impurities from incomplete coupling reactions be identified and resolved?

  • Methodology :

  • HPLC-MS : Detect residual 6-bromo-picolinaldehyde (m/z 199) or deboronated byproducts (m/z 135).
  • Workflow : Repurify via recrystallization (hexane/EtOAc) or employ scavenger resins (e.g., QuadraSil™ AP for Pd removal) .

Q. What strategies mitigate aldehyde oxidation during long-term catalytic applications?

  • Methodology :

  • Protection : Convert the aldehyde to a stable acetal (e.g., with ethylene glycol) before reaction; deprotect post-coupling with HCl/MeOH.
  • Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress autoxidation .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-15)14-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOCHGAHIUKMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590539
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-53-9
Record name 2-Pyridinecarboxaldehyde, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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